molecular formula C15H16N2O2S B349787 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide CAS No. 1060352-13-7

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

Cat. No.: B349787
CAS No.: 1060352-13-7
M. Wt: 288.4g/mol
InChI Key: KTSFMZPLEUQKQJ-UHFFFAOYSA-N
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Description

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial activity and anticancer activity . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.

Mode of Action

Similar compounds have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria . . This suggests that N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide may also interact with its targets in a complex manner, leading to changes in the biological system.

Biochemical Pathways

Similar compounds have been reported to have antimicrobial activity , suggesting that this compound may affect pathways related to bacterial growth and proliferation.

Result of Action

Similar compounds have been reported to display potent antibacterial activity and anticancer activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 4-(2-(dimethylamino)-2-oxoethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a dimethylamino group and a carboxamide linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSFMZPLEUQKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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